7-Bromo-5-fluoro-1-methyl-1H-indazole
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Overview
Description
7-Bromo-5-fluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Indazole derivatives are known to interact with various biological targets. For instance, some indazole compounds have been found to inhibit kinases such as CHK1 and CHK2 .
Mode of Action
The exact mode of action can vary depending on the specific indazole derivative and its target. In general, these compounds can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways depending on their specific targets. For example, kinase inhibitors can impact signal transduction pathways .
Result of Action
The molecular and cellular effects of indazole derivatives can include changes in cell signaling, gene expression, and cellular metabolism. Some indazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
7-Bromo-5-fluoro-1-methyl-1H-indazole has been reported to act as a reagent in the synthesis of cyclic benzimidazole derivatives . These derivatives function as protein kinase activators, which play crucial roles in various biochemical reactions
Molecular Mechanism
As a reagent in the synthesis of cyclic benzimidazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-fluoroaniline with methyl isocyanide in the presence of a base, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-fluoro-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 7-Bromo-5-fluoro-1-methyl-1H-indazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various chemical processes and manufacturing applications .
Comparison with Similar Compounds
- 5-Bromo-7-fluoro-1H-indazole
- 5-Bromo-7-(trifluoromethyl)-1H-indazole
Comparison: Compared to similar compounds, 7-Bromo-5-fluoro-1-methyl-1H-indazole offers unique reactivity and biological activity due to the presence of both bromine and fluorine atoms. Its methyl group further enhances its chemical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
7-bromo-5-fluoro-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-6(10)3-7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRBIGHGWSACLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)F)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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